1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone
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Overview
Description
1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone can be synthesized through the reaction of 3,5-dimethylbenzaldehyde with a suitable reagent that introduces the hydroxyethanone group. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 1,2-Bis(3,5-dimethylphenyl)-2-ketoethanone.
Reduction: Formation of 1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-2-hydroxyethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethanone group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,5-dimethylphenyl)ethane
- 1,2-Bis(3,5-dimethylphenyl)ethanol
- 1,2-Bis(3,5-dimethylphenyl)ketone
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1,2-bis(3,5-dimethylphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17,19H,1-4H3 |
InChI Key |
NNYXPVWEXDNQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)C2=CC(=CC(=C2)C)C)O)C |
Origin of Product |
United States |
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